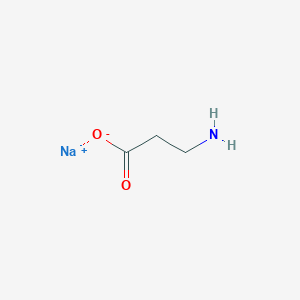

Sodium beta-alaninate

Description

Properties

IUPAC Name |

sodium;3-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.Na/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJPFZCCZMBRFB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-95-9 (Parent) | |

| Record name | beta-Alanine, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00884928 | |

| Record name | .beta.-Alanine, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16690-93-0, 61791-60-4 | |

| Record name | beta-Alanine, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine, N-coco alkyl derivs., monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-Alanine, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

sodium beta-alaninate chemical structure and properties

An In-Depth Technical Guide to Sodium Beta-Alaninate: Structure, Properties, and Applications

Introduction

This compound is the sodium salt of β-alanine, the only naturally occurring beta-amino acid.[1] As a stable and highly water-soluble compound, it serves as a crucial derivative of β-alanine for various scientific and industrial applications. Its unique structure, where the amino group is attached to the β-carbon, differentiates it from its alpha-amino acid counterpart, alanine, and imparts distinct chemical and biological properties. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical structure and physicochemical properties to its synthesis, characterization, and significant applications in drug development, nutritional science, and industrial processes. Authored from the perspective of a Senior Application Scientist, this document synthesizes established scientific principles with practical, field-proven insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is unequivocally identified by a standard set of chemical descriptors.

-

IUPAC Name: Sodium 3-aminopropanoate[2]

-

Synonyms: Sodium β-alaninate, β-Alanine monosodium salt, Sodium 3-aminopropionate[2][3]

-

Molecular Formula: C₃H₆NNaO₂[2]

-

Canonical SMILES: C(CN)C(=O)[O-].[Na+][2]

-

InChIKey: QKJPFZCCZMBRFB-UHFFFAOYSA-M[2]

The molecular structure consists of a three-carbon propanoate backbone with an amino group (-NH₂) attached to the second carbon from the carboxyl group (the β-carbon). The carboxyl group is deprotonated, forming a carboxylate anion (-COO⁻), which is ionically bonded to a sodium cation (Na⁺). This ionic character is a key determinant of its physical properties, particularly its high solubility in polar solvents.

Caption: 2D structure of this compound.

Physicochemical and Safety Properties

The utility of a chemical compound is largely dictated by its physical properties and safety profile. The data below has been aggregated from authoritative chemical databases.

| Property | Value | Reference |

| Molecular Weight | 111.08 g/mol | [2] |

| Appearance | White crystalline solid (based on parent compound) | [4] |

| Solubility in Water | High (Parent β-alanine: 54.5 g/100 mL) | [4] |

| pKa (of β-alanine) | 3.55 (carboxyl), 10.24 (amino) | [4] |

| Density | ~1.166 g/cm³ | [3] |

| Boiling Point | 237.1 °C at 760 mmHg | [3] |

| Topological Polar Surface Area | 66.2 Ų | [2] |

Discussion of Properties: The high water solubility of this compound, a direct result of its ionic nature, makes it an ideal candidate for aqueous formulations, including dietary supplements, cell culture media, and industrial absorbents. The two pKa values of its parent acid, β-alanine, indicate that in physiological and most aqueous environments (pH ~7), the carboxyl group will be deprotonated (-COO⁻) and the amino group will be protonated (-NH₃⁺), forming a zwitterion. The formation of the sodium salt locks the carboxyl group in its anionic state.

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory when handling this compound to prevent contact.

Synthesis and Analytical Characterization

Laboratory-Scale Synthesis

The synthesis of this compound is a straightforward acid-base neutralization reaction. The following protocol describes a reliable method for its preparation.

Principle: β-alanine, a weak acid, is reacted with a stoichiometric equivalent of sodium hydroxide, a strong base. The hydroxide ion deprotonates the carboxylic acid group of β-alanine, forming water and the sodium salt. The product is then isolated by precipitation and purification.

Experimental Protocol:

-

Dissolution: Dissolve 10.0 g (0.112 mol) of β-alanine in 50 mL of deionized water in a 250 mL beaker with magnetic stirring. Gentle heating may be applied to aid dissolution.

-

Titration: Prepare a 2.24 M solution of sodium hydroxide (NaOH) by dissolving 4.48 g (0.112 mol) of NaOH pellets in 50 mL of deionized water. Caution: This process is exothermic. Allow the NaOH solution to cool to room temperature.

-

Reaction: Slowly add the NaOH solution dropwise to the stirring β-alanine solution. Monitor the pH of the mixture; the reaction is complete when a stable pH of ~10-11 is reached, indicating the full deprotonation of the carboxyl group.

-

Precipitation: Transfer the resulting aqueous solution to a 500 mL beaker. Add 200 mL of cold absolute ethanol while stirring vigorously. The this compound, being less soluble in ethanol, will precipitate out as a white solid.

-

Isolation: Allow the suspension to stand in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two 25 mL portions of cold absolute ethanol to remove any unreacted starting materials and excess water.

-

Drying: Dry the purified this compound in a vacuum oven at 60°C to a constant weight.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Verification of the synthesized product's identity and purity is critical.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of key functional groups. The spectrum should show a strong, broad absorption for the carboxylate anion (COO⁻) stretch around 1600-1550 cm⁻¹ and the N-H bending vibrations around 1640-1560 cm⁻¹, while the characteristic C=O stretch of the carboxylic acid (~1700 cm⁻¹) should be absent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in D₂O can confirm the carbon skeleton and the number of protons. The ¹H NMR spectrum is expected to show two triplet signals corresponding to the two methylene groups (-CH₂-).

-

Quantitative Analysis: A spectrophotometric method, based on the reaction of the primary amino group with a chromogenic agent like the sodium salt of 1,2-naphthoquinone-4-sulfonic acid, can be adapted to determine the concentration of this compound in solution with high accuracy and precision.[5][6]

Key Applications in Research and Industry

This compound's utility stems directly from the biological and chemical roles of its parent molecule, β-alanine.

Precursor for Carnosine Synthesis and Physiological Buffering

In drug development and nutritional science, the primary interest in β-alanine, and by extension its sodium salt, is its role as the rate-limiting precursor for the synthesis of the dipeptide carnosine (β-alanyl-L-histidine).[7]

Mechanism of Action: Within skeletal muscle, the enzyme carnosine synthetase combines β-alanine and L-histidine to form carnosine. Supplementation with β-alanine has been consistently shown to increase muscle carnosine concentrations.[7] Carnosine is a highly effective intracellular proton buffer. During high-intensity exercise, glycolysis produces hydrogen ions (H⁺), leading to a drop in muscle pH, which contributes to fatigue by inhibiting key enzymes and interfering with calcium handling.[7] By buffering these excess protons, elevated carnosine levels can delay the onset of neuromuscular fatigue and enhance performance in short to medium-duration, high-intensity activities.[4] this compound provides a highly bioavailable source of β-alanine to drive this critical pathway.

Caption: Role of β-Alanine in Carnosine Synthesis and Buffering.

Functional Agent in Carbon Capture Technologies

Amino acid salt solutions, including aqueous this compound, are emerging as promising solvents for post-combustion CO₂ capture.[8] They represent a potentially more environmentally friendly and stable alternative to traditional alkanolamine solvents.

Causality of Application: The primary amino group of this compound reacts with dissolved CO₂ in a reversible reaction to form a carbamate salt. This chemical absorption process effectively removes CO₂ from flue gas streams. Compared to conventional amines, amino acid salts exhibit significantly lower volatility, reducing solvent loss and environmental emissions.[8] Furthermore, they often show higher resistance to thermal and oxidative degradation.[8] The efficiency of the absorption process depends on physicochemical properties such as density and viscosity, which must be carefully characterized at different temperatures and concentrations to design and model industrial-scale absorption towers.[8]

Conclusion

This compound is more than just a simple salt; it is a versatile and enabling compound with significant scientific and industrial value. Its well-defined chemical structure, high water solubility, and straightforward synthesis make it an accessible and reliable reagent. For drug development and nutritional science professionals, it serves as a highly effective pro-drug for carnosine, offering a scientifically validated means to enhance intracellular buffering capacity and combat muscle fatigue. For chemical engineers and environmental scientists, it represents a next-generation functional material for carbon capture technologies, promising improved stability and a better environmental profile. Continued research into its applications, particularly in optimizing formulations for bioavailability and refining its use in industrial processes, will further solidify its importance across multiple scientific disciplines.

References

-

β-Alanine - Wikipedia . Wikipedia. [Link]

-

Radical S‐Adenosyl‐L‐Methionine Oxygenase DarE Forms Ether Bond via a Partially Delocalized - American Chemical Society . Journal of the American Chemical Society. [Link]

-

beta-Alanine, monosodium salt | C3H6NNaO2 | CID 23674880 - PubChem . PubChem. [Link]

-

Synthesis and Characterization of β-Alanine Based Aqueous Solutions for CO2 Capture - Chemical Engineering Transactions . Chemical Engineering Transactions. [Link]

-

Advances in the synthesis of β-alanine - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

-

Sodium bicarbonate and beta-alanine supplementation: Is combining both better than either alone? A systematic review and meta-analysis . National Center for Biotechnology Information. [Link]

-

β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid - ResearchGate . ResearchGate. [Link]

-

sodium N-(2-aminoethyl)-beta-alaninate | C5H11N2NaO2 | CID 23711569 - PubChem . PubChem. [Link]

-

β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid . Zaporozhye Medical Journal. [Link]

Sources

- 1. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beta-Alanine, monosodium salt | C3H6NNaO2 | CID 23674880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. β-Alanine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 7. Sodium bicarbonate and beta-alanine supplementation: Is combining both better than either alone? A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cetjournal.it [cetjournal.it]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Sodium Beta-Alaninate

Abstract

This technical guide provides a comprehensive examination of the in vitro mechanism of action of sodium beta-alaninate. As the sodium salt of the non-proteogenic amino acid beta-alanine, its biological activity is fundamentally tied to the bioavailability of beta-alanine for intracellular processes. This document delineates the complete pathway, beginning with cellular uptake via specific transporters, followed by its rate-limiting role in the enzymatic synthesis of carnosine. Subsequently, the guide explores the downstream physiological consequences of elevated intracellular carnosine, including enhanced proton buffering capacity, antioxidant effects, and anti-glycation activity. Each mechanistic step is substantiated with detailed experimental protocols and data interpretation guidelines, designed for researchers, scientists, and drug development professionals. The aim is to provide a robust framework for investigating this compound in a controlled, in vitro environment.

Section 1: Foundational Concepts

Introduction to this compound

This compound is the sodium salt of beta-alanine, the only naturally occurring beta-amino acid in animals. In aqueous solutions, such as cell culture media, it readily dissociates, providing beta-alanine for biological utilization. The core mechanism of action is therefore that of beta-alanine itself. The primary and most well-documented role of beta-alanine is to serve as the rate-limiting precursor for the synthesis of the dipeptide carnosine (β-alanyl-L-histidine).[1]

The Biological Imperative: Carnosine Synthesis

Carnosine is found in high concentrations in excitable tissues, particularly skeletal muscle and the brain. It is synthesized by the enzyme carnosine synthase, which ligates beta-alanine and L-histidine in an ATP-dependent reaction.[2][3] Cellular availability of beta-alanine, not L-histidine, is the rate-limiting factor in this synthesis.[1][3] Therefore, supplementing cells in vitro with this compound directly increases the substrate pool for carnosine production, elevating intracellular carnosine concentrations and enabling the study of its multifaceted physiological roles.[4][5] These roles include intracellular pH buffering, antioxidant activity, and anti-glycation.[6]

Section 2: The Gateway to Action: Cellular Uptake and Transport

The journey of beta-alanine into the cell is the critical first step of its mechanism. This process is not passive but is mediated by a specific, energy-dependent transport system.

The Key Transporter: SLC6A6 (TauT)

The primary transporter responsible for beta-alanine uptake is the Solute Carrier Family 6 Member 6 (SLC6A6), also known as the taurine transporter (TauT).[7][8] This protein is a multi-pass membrane protein that facilitates the transport of taurine and beta-alanine in a sodium- and chloride-dependent manner.[7][9] Stoichiometric studies suggest that the transport of one molecule of beta-alanine is coupled with the co-transport of two sodium ions and one chloride ion.[9] This ion gradient dependence signifies an active transport mechanism.

-

Expert Insight: The choice of cell line for in vitro studies is paramount. It is essential to select a cell line that endogenously expresses functional SLC6A6 or to use a model where it is recombinantly expressed. Preliminary validation of SLC6A6 gene expression via qPCR or protein expression via Western blot is a recommended best practice.

Kinetics of Transport

The transport of beta-alanine via SLC6A6 follows Michaelis-Menten kinetics. Understanding these kinetic parameters is crucial for designing effective dosing strategies in vitro.

| Parameter | Description | Typical In Vitro Value | Source |

| Km | Michaelis-Menten constant; the substrate concentration at which the transport rate is half of Vmax. A lower Km indicates higher affinity. | ~36-55 µM | [10][11] |

| Vmax | Maximum velocity of transport at saturating substrate concentrations. | Varies by cell type and transporter expression level. | [9] |

-

Causality in Experimental Design: The Km value informs the concentration range for experimentation. To study dose-dependent effects, concentrations should bracket the Km (e.g., 0.1x, 1x, and 10x Km). Working at concentrations far above the Km may lead to saturation of the transporter, masking subtle effects and potentially inducing off-target responses.

Sources

- 1. Role of beta-alanine supplementation on muscle carnosine and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. emerald.com [emerald.com]

- 4. How CarnoSyn® Works in the Body | CarnoSyn® Beta Alanine [carnosyn.com]

- 5. Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Can the Skeletal Muscle Carnosine Response to Beta-Alanine Supplementation Be Optimized? [frontiersin.org]

- 7. uniprot.org [uniprot.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Transport of beta-alanine and biosynthesis of carnosine by skeletal muscle cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SLC6A6 | Cancer Genetics Web [cancerindex.org]

- 11. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Solubility of Sodium Beta-Alaninate in Organic Solvents

Introduction

Sodium beta-alaninate, the sodium salt of the naturally occurring beta-amino acid β-alanine, is a compound of increasing interest in pharmaceutical and chemical synthesis applications. Its utility as a precursor, a pH buffer, or a key component in formulations necessitates a thorough understanding of its physicochemical properties. Among these, solubility is paramount. The extent to which this compound dissolves in various organic solvents dictates crucial parameters for drug development, including formulation strategies, purification methods, and reaction kinetics.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific salt, this document focuses on the underlying scientific principles and provides a robust, field-proven experimental protocol to empower researchers to generate reliable and reproducible solubility data in their own laboratories. Our approach emphasizes not just the procedural steps but the causality behind them, ensuring a deep and practical understanding of the entire process.

Section 1: Theoretical Principles of Solubility

The dissolution of an ionic compound like this compound is a complex thermodynamic process governed by the interplay between the solute, the solvent, and the resulting solution. The overall spontaneity of dissolution is determined by the change in Gibbs free energy (ΔG = ΔH – TΔS), which must be negative for the process to be favorable.[1][2] This is dictated by the balance between the energy required to break apart the solute's crystal lattice and the energy released when the resulting ions are stabilized by the solvent.

Physicochemical Properties of this compound

This compound (C₃H₆NNaO₂) is an ionic salt. In its solid state, it exists as a crystal lattice composed of sodium cations (Na⁺) and beta-alaninate anions (H₂N-CH₂-CH₂-COO⁻). This ionic nature is the single most critical factor determining its solubility profile. Unlike its parent zwitterionic amino acid, the salt is fully dissociated into charged species, which profoundly influences its interaction with solvent molecules.

Key Factors Governing Solubility in Organic Solvents

The solubility of an ionic salt in an organic solvent is a battle between two primary energy considerations:

-

Lattice Energy (ΔH_lattice): This is the energy required to overcome the electrostatic forces holding the Na⁺ and beta-alaninate ions together in the solid crystal.[3][4] It is an energetically unfavorable (endothermic) process. Compounds with high lattice energies are inherently more difficult to dissolve.[3]

-

Solvation Energy (ΔH_solvation): This is the energy released when solvent molecules arrange themselves around the individual ions, stabilizing them.[4] This is an energetically favorable (exothermic) process. For dissolution to occur, the solvation energy must be sufficient to compensate for the lattice energy.

These energy terms are influenced by the specific properties of both the solute and the solvent.

-

Solvent Polarity and Dielectric Constant: Polar solvents have molecules with a significant dipole moment, allowing them to effectively interact with and stabilize charged ions. The general principle of "like dissolves like" suggests that highly ionic salts like this compound will be more soluble in polar solvents.[5][6] Nonpolar solvents (e.g., hexane, toluene) lack the ability to stabilize the separated ions, resulting in negligible solubility.

-

Hydrogen Bonding: The beta-alaninate anion possesses both hydrogen bond donors (-NH₂) and acceptors (-COO⁻). Organic solvents capable of hydrogen bonding (e.g., alcohols like ethanol, methanol) can form strong interactions with the anion, significantly contributing to the solvation energy and enhancing solubility.

-

Temperature: For most solid solutes, the dissolution process is endothermic (ΔH > 0). According to Le Châtelier's principle, increasing the temperature will shift the equilibrium toward dissolution, thereby increasing solubility.[3][5][7] However, this effect must be determined empirically for each solute-solvent system.

Caption: Key thermodynamic factors influencing the dissolution of this compound.

Section 2: Experimental Determination of Thermodynamic Solubility

Given the lack of established data, an empirical approach is necessary. The Equilibrium Shake-Flask Method is the universally recognized gold standard for determining thermodynamic solubility.[8] Its reliability stems from its direct measurement of the solute concentration in a saturated solution at thermodynamic equilibrium.

Rationale for the Shake-Flask Method

This method ensures that the solution has reached its maximum saturation point under controlled conditions. By adding an excess of the solid solute to the solvent, a dynamic equilibrium is established where the rate of dissolution equals the rate of precipitation.[8] This state represents the true thermodynamic solubility. The extended equilibration time (typically 24-72 hours) is critical to ensure this equilibrium is reached, especially for compounds that dissolve slowly.

Detailed Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, incorporating checks to ensure equilibrium has been achieved.

Materials and Reagents:

-

This compound (CAS: 16690-93-0), high purity (≥98%)[9]

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, tetrahydrofuran), analytical grade or higher

-

Scintillation vials or glass flasks with screw caps (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge (optional, but recommended)

-

HPLC or UV-Vis spectrophotometer for analysis

Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into each of three separate vials for each solvent to be tested. The key is to have a visible amount of undissolved solid remaining at the end of the experiment.

-

Pipette a precise volume of the selected organic solvent (e.g., 5.0 mL) into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a predetermined time. A minimum of 24 hours is recommended, but 48 or 72 hours may be necessary to ensure equilibrium.

-

Self-Validation Check: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change significantly between the later time points.[8]

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand undisturbed at the experimental temperature for at least 1-2 hours to allow excess solid to settle.

-

Option A (Recommended): Centrifuge the vials at the experimental temperature for 15-20 minutes to pellet the undissolved solid. This minimizes the risk of clogging the filter in the next step.

-

Option B: Proceed directly to filtration if a centrifuge is unavailable.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Attach a syringe filter (pre-rinsed with a small amount of the sample solution to saturate any binding sites) and filter the solution into a clean, labeled collection vial. This step is critical to remove all particulate matter.

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear filtrate with an appropriate solvent (often the same solvent used for the experiment or the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical method.

-

Prepare at least two different dilutions to ensure accuracy.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (see Section 3) to determine the concentration of this compound.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. Report the final solubility in units such as mg/mL or mol/L.

-

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

Section 3: Analytical Quantification

The trustworthiness of your solubility data is entirely dependent on the accuracy of the analytical method used for quantification. The method must be validated to prove it is fit for purpose.[10]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradation products.

-

Detection: The beta-alaninate molecule lacks a strong chromophore for UV detection at standard wavelengths (e.g., 254 nm). Therefore, detection must be performed at a lower wavelength, typically in the range of 200-210 nm, to detect the carboxyl group.[11] This requires a high-purity mobile phase to minimize background noise.

-

Derivatization (Optional): For higher sensitivity and selectivity, pre-column derivatization with reagents like o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) can be employed.[11][12] These reagents react with the primary amine of beta-alaninate to form a product with strong UV or fluorescence signals.[12]

Example Starting HPLC-UV Method (Underivatized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a phosphate buffer (e.g., 20 mM, pH 3.0) and acetonitrile mixture (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Analytical Method Validation

Before analyzing experimental samples, the chosen analytical method must be validated. This involves a series of experiments to demonstrate its performance characteristics.[13][14]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. A calibration curve should be generated with a correlation coefficient (r²) > 0.999.

-

Accuracy: The closeness of the test results to the true value. This is often determined by spiking a blank solvent with a known amount of the analyte and measuring the recovery.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same analyst, same day) and intermediate precision (different analysts, different days).[15]

Section 4: Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a structured format to facilitate comparison and analysis.

Illustrative Data Table

The following table provides a template for recording and presenting the solubility data for this compound. Researchers should populate this table with their own experimental findings.

| Solvent Class | Solvent Name | Dielectric Constant (at 20°C) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Alcohols | Methanol | 32.7 | 25 | Experimental Data | Experimental Data |

| Ethanol | 24.5 | 25 | Experimental Data | Experimental Data | |

| Isopropanol | 19.9 | 25 | Experimental Data | Experimental Data | |

| Ketones | Acetone | 20.7 | 25 | Experimental Data | Experimental Data |

| Nitriles | Acetonitrile | 37.5 | 25 | Experimental Data | Experimental Data |

| Esters | Ethyl Acetate | 6.0 | 25 | Experimental Data | Experimental Data |

| Ethers | Tetrahydrofuran (THF) | 7.6 | 25 | Experimental Data | Experimental Data |

| Hydrocarbons | Toluene | 2.4 | 25 | Experimental Data | Experimental Data |

| Hexane | 1.9 | 25 | Experimental Data | Experimental Data |

Interpretation of Results

The collected data should be analyzed in the context of the theoretical principles outlined in Section 1. It is expected that solubility will generally correlate with the solvent's polarity (dielectric constant) and its ability to participate in hydrogen bonding. For instance, higher solubility is anticipated in polar, protic solvents like methanol and ethanol compared to nonpolar, aprotic solvents like hexane and toluene. Deviations from this trend can provide valuable insights into specific solute-solvent interactions.

Conclusion

Determining the solubility of this compound in organic solvents is a foundational step for its effective use in scientific and industrial applications. While existing literature lacks specific quantitative data, this guide provides the necessary theoretical background and a detailed, robust experimental protocol to enable researchers to generate this critical information. By adhering to the principles of the equilibrium shake-flask method and employing a validated analytical technique, scientists can produce reliable, high-quality solubility data. This, in turn, will facilitate more efficient process development, superior formulation design, and a deeper understanding of the chemical behavior of this important compound.

References

-

Hubert, P., Nguyen-Huu, J. J., Boulanger, B., Chapuzet, E., Chiap, P., Cohen, N., Compagnon, P. A., Dewé, W., Feinberg, M., Lallier, M., Laurentie, M., Mercier, N., Muzard, M., Nivet, C., & Valat, L. (2012). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. Talanta, 101, 293–306. [Link]

-

Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. [Link]

-

Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. [Link]

-

National Center for Biotechnology Information. (n.d.). beta-Alanine, monosodium salt. PubChem Compound Database. [Link]

-

Chemistry LibreTexts. (2023, July 7). 17.5: Factors that Affect Solubility. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

Vedantu. (n.d.). Explain any four factors which affect the solubility of ionic compounds. [Link]

-

Al-Qodah, Z., Al-Rawashdeh, N., & Lafi, W. K. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 365-376. [Link]

-

Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

National Center for Biotechnology Information. (n.d.). sodium N-(2-aminoethyl)-beta-alaninate. PubChem Compound Database. [Link]

-

Swartz, M. E., & Krull, I. S. (2006). Developing and Validating Dissolution Procedures. LCGC International, 19(10). [Link]

-

Ferreira, L. A., Ferreira, A. R., Paixão, P., & Santos, L. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1466–1475. [Link]

-

ResearchGate. (n.d.). Principles of Solubility. [Link]

-

Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. [Link]

-

Cheméo. (n.d.). Chemical Properties of «beta»-Alanine (CAS 107-95-9). [Link]

-

Bienta. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

ResearchGate. (n.d.). Analysis of amino acids by high performance liquid chromatography. [Link]

-

Dill, D. (2007, October 18). Solubility of ionic solids in water. Boston University. [Link]

-

Aftab, A., Shariff, A. M., Garg, S., Lal, B., Shaikh, M. S., & Faiqa, N. (2018). Synthesis and Characterization of β-Alanine Based Aqueous Solutions for CO2 Capture. Chemical Engineering Transactions, 63, 295-300. [Link]

-

ResearchGate. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. [Link]

-

Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

-

Ferreira, A. R., et al. (2018). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. Journal of Chemical & Engineering Data, 63(8), 2845-2854. [Link]

-

El-Gindy, A., Emara, S., & Mostafa, A. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(49), 45319–45328. [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 34-41. [Link]

-

Chan, C. C., et al. (2004). Handbook of Analytical Validation. Routledge. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

JoVE. (2020, March 26). Video: Solubility - Concept. [Link]

Sources

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. Video: Solubility - Concept [jove.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. bu.edu [bu.edu]

- 5. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. myfoodresearch.com [myfoodresearch.com]

- 13. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 14. routledge.com [routledge.com]

- 15. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide on the Thermal Degradation Behavior of Sodium Beta-Alaninate

Introduction: The Criticality of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the thermal stability of any compound is a cornerstone of its viability as a drug substance or an excipient. For sodium beta-alaninate, a salt of the naturally occurring beta-amino acid, understanding its behavior under thermal stress is paramount. As a precursor and intermediate in the synthesis of various pharmaceutical compounds, its degradation profile directly impacts the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive technical overview of the thermal degradation behavior of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic pathways of its decomposition, outline robust analytical methodologies for its characterization, and present a framework for interpreting the resulting data.

Anticipated Thermal Degradation Pathway

The thermal decomposition of this compound is a complex process involving multiple steps. Based on available literature for related compounds, the degradation is expected to initiate with intramolecular cyclization and dimerization reactions, followed by fragmentation at higher temperatures.

A study on the thermal degradation of sodium salts of several amino acids, including this compound, identified the major degradation products upon heating to be the β-alanine dimer, the carbamate of the β-alanine dimer, and tetrahydro-1,3-oxazin-6-one.[2] The formation of these products suggests a pathway involving initial dimerization followed by cyclization and other rearrangements.

The degradation likely proceeds as follows:

-

Dimerization: Two molecules of this compound undergo condensation to form a dimer.

-

Cyclization/Rearrangement: The dimer can then undergo further reactions, including the formation of a carbamate and a cyclic oxazinone derivative.[2]

-

Fragmentation: At elevated temperatures, these larger molecules will fragment into smaller volatile compounds. The final solid residue is anticipated to be sodium carbonate, resulting from the reaction of the sodium ions with carbon dioxide produced during decomposition.[3]

Figure 1: Proposed thermal degradation pathway of this compound.

Core Analytical Techniques and Expected Results

A multi-technique approach is essential for a thorough characterization of the thermal degradation of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the number of degradation steps, and the mass of non-volatile residue.[5]

Expected TGA Profile: Based on data from analogous compounds like sodium alginate and other amino acid salts, the TGA thermogram of this compound is expected to show a multi-stage decomposition.[3][6]

-

Initial Stage (below 150°C): A minor mass loss may be observed due to the release of adsorbed water.

-

Main Decomposition (approx. 200°C - 400°C): A significant and likely multi-step mass loss will occur as the organic portion of the molecule degrades to form volatile products.

-

Final Residue: A stable plateau is expected at higher temperatures, corresponding to the mass of the inorganic residue, likely sodium carbonate.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, providing information on thermal events such as melting, crystallization, and decomposition.[7]

Expected DSC Profile: The DSC thermogram will complement the TGA data by revealing the energetic changes associated with decomposition.

-

Endothermic Events: An endotherm corresponding to melting may be observed, followed by endothermic or exothermic events associated with the various stages of decomposition. The decomposition of many amino acids is an endothermic process.[8]

-

Exothermic Events: The formation of more stable products or secondary reactions could result in exothermic peaks.

| Parameter | Expected Value/Observation | Rationale/Supporting Evidence |

| TGA Onset of Decomposition | ~200 - 250 °C | Based on the thermal stability of similar amino acid salts and the known degradation of beta-alanine.[2][9] |

| TGA Mass Loss (Main Stage) | 50 - 70% | Calculated based on the expected loss of the organic portion of the molecule to form volatile products, leaving a residue of sodium carbonate. |

| TGA Final Residue | ~30 - 40% | Corresponds to the theoretical mass percentage of sodium carbonate (Na₂CO₃) from the initial mass of this compound. |

| DSC Melting Point | Not well-defined, may overlap with decomposition | Many amino acid salts decompose at or near their melting points. |

| DSC Decomposition Events | Multiple endothermic and/or exothermic peaks | Reflects the multi-step degradation pathway involving dimerization, cyclization, and fragmentation.[2] |

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust and reproducible analysis of the thermal degradation of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.[10]

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[10]

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG) to identify the temperatures of the maximum rates of mass loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify the thermal transitions (e.g., melting, decomposition) of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of finely powdered this compound into a clean, tared DSC pan (e.g., aluminum). Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 400°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify and characterize any endothermic or exothermic peaks, noting their onset temperatures, peak temperatures, and enthalpies.

-

Figure 2: Experimental workflow for the thermal analysis of this compound.

Advanced Characterization: Evolved Gas Analysis (EGA)

To unequivocally identify the volatile degradation products, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer is highly recommended.[11] This hyphenated technique, known as Evolved Gas Analysis (EGA), provides real-time chemical identification of the gases released at each stage of decomposition, allowing for a definitive confirmation of the proposed degradation pathway.

Conclusion: A Framework for Stability Assessment

This technical guide provides a comprehensive framework for understanding and evaluating the thermal degradation behavior of this compound. By employing a combination of TGA and DSC, researchers can obtain critical data on its thermal stability and decomposition profile. The proposed degradation pathway, supported by literature on related compounds, offers a solid basis for interpreting experimental results. For drug development professionals, this information is crucial for ensuring the quality, safety, and stability of pharmaceutical products where this compound is used as an intermediate or excipient. Adherence to the detailed experimental protocols will ensure the generation of reliable and reproducible data, forming a self-validating system for the thermal analysis of this important compound.

References

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

Rodante, F., & Marrosu, G. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Journal of Thermal Analysis and Calorimetry, 131(2), 1481–1489. [Link]

-

Lee, J. H., Kim, J. H., & Lee, C. H. (2025). Optimization in the Absorption and Desorption of CO2 Using Sodium Glycinate Solution. Processes, 13(10), 2025. [Link]

-

Vecchio, S. (2010). Evolved Gas Analysis by Mass Spectrometry. Instrumentation Science & Technology, 38(4), 263-278. [Link]

-

Vyazovkin, S. (2000). Non-isothermal Kinetic Analysis Method. Journal of Thermal Analysis and Calorimetry, 60(3), 853-863. [Link]

-

Nowak, P., et al. (2024). Non-Isothermal Analysis of the Crystallization Kinetics of Amorphous Mg72Zn27Pt1 and Mg72Zn27Ag1 Alloys. Materials, 17(2), 405. [Link]

-

Craig, D. Q. M. (2018). Differential Scanning Calorimetry and Thermogravimetric Analysis. In Pharmaceutical Analysis. [Link]

-

TA Instruments. (n.d.). Procedures for operation of the TA Instruments DSC. [Link]

-

Materazzi, S. (2010). Evolved Gas Analysis by Infrared Spectroscopy. Instrumentation Science & Technology, 38(4), 279-301. [Link]

-

Wikipedia. (n.d.). Glycine. [Link]

-

Moldoveanu, S. C. (2022). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. Molecules, 27(21), 7293. [Link]

-

Brutel, D. (2017). Hydrothermal Degradation of Amino Acids. Chemistry - A European Journal, 23(72), 17978-17991. [Link]

-

Soares, J. P., et al. (2004). Thermal behavior of alginic acid and its sodium salt. Eclética Química, 29(2), 53-56. [Link]

-

Zhang, Y., et al. (2022). Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology. Processes, 10(6), 1188. [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

Med-Pathway. (n.d.). MCAT Review Sheets. [Link]

-

Shakoor, A., et al. (2018). Formation of sodium oxalate by thermal decomposition of sodium formate. Journal of Thermal Analysis and Calorimetry, 131(3), 2261-2267. [Link]

-

Das, S., & Sahu, S. (2016). Kinetic modelling of non-isothermal decomposition of vanillin. International Journal of Research and Analytical Reviews, 3(2), 1-5. [Link]

-

ResearchGate. (n.d.). TGA (-) and DTGA (-) results of sodium alginate and sodium alginate-based electrolytes containing different quantities of LiClO 4 (a) and acetic acid (b). [Link]

-

ResearchGate. (n.d.). Variation of weight (mg) with temperature is shown in TGA curve of sodium beta alumina (NaAl11O17) with different amounts of indium doping. [Link]

- Google Patents. (n.d.). US3450752A - Methods for preparing solid salts of amino acids.

-

Science Alert. (n.d.). Analysis of Physicochemical Properties of Aqueous Sodium Glycinate (SG) Solutions at Low Concentrations from 0.1-2.0 M. [Link]

-

ResearchGate. (n.d.). TGA thermograms of sodium alginate (a) and NaAlg-g-PAN (b). [Link]

-

European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

-

ResearchGate. (n.d.). Nucleation kinetics, growth and Studies of beta-alanine single crystals. [Link]

-

Eastern Kentucky University Encompass. (n.d.). Thermal Degradation of Amino Acid Salts in CO2 Capture. [Link]

-

Ataman Kimya. (n.d.). SODIUM GLYCINATE. [Link]

-

Slideshare. (n.d.). ICH Q6A Specifications. [Link]

-

Therapeutic Goods Administration (TGA). (2025). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mse.washington.edu [mse.washington.edu]

- 7. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lsa.umich.edu [lsa.umich.edu]

- 9. Glycine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Navigating the In Vivo Journey of Sodium Beta-Alaninate: A Technical Guide to Pharmacokinetics and Bioavailability in Animal Models

Foreword: The Scientific Imperative for Pharmacokinetic Profiling

For researchers, scientists, and drug development professionals, understanding the intricate dance of a compound within a biological system is paramount. This guide provides an in-depth technical exploration of the preclinical evaluation of sodium beta-alaninate, a salt form of the endogenous amino acid β-alanine. While β-alanine is widely recognized for its role as a precursor to carnosine, a critical intramuscular buffer, the pharmacokinetic advantages and in vivo behavior of its sodium salt remain a nuanced area of investigation.[1][2] This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and ethical responsibility. Our objective is to equip you with the foundational knowledge and practical methodologies to design and execute robust pharmacokinetic and bioavailability studies of this compound in animal models, thereby accelerating its journey from the laboratory to potential therapeutic application.

The Rationale for this compound: A Mechanistic Perspective

The selection of a salt form for a therapeutic agent is a deliberate strategy to optimize its physicochemical and pharmacokinetic properties. In the case of β-alanine, its absorption from the gastrointestinal tract is not a simple passive diffusion process. Studies in rat models have demonstrated that the intestinal absorption of β-alanine is a saturable process, mediated by specific transporters that are dependent on the presence of sodium ions (Na+).[3][4] This Na+-dependent transport is a cornerstone of its uptake mechanism.

Therefore, formulating β-alanine as a sodium salt—this compound—is a logical approach hypothesized to enhance its absorption and, consequently, its bioavailability. The localized increase in sodium ion concentration at the site of absorption could potentially facilitate the activity of these Na+-dependent transporters, leading to a more efficient uptake of β-alanine into the systemic circulation.

Visualizing the Absorption Pathway

The following diagram illustrates the proposed sodium-dependent transport mechanism of β-alanine across the intestinal epithelium.

Caption: Proposed Na+-dependent transport of β-alanine.

Designing a Robust Preclinical Pharmacokinetic Study

A well-designed pharmacokinetic study is the bedrock of understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For this compound, the primary goals are to determine its rate and extent of absorption and to compare its pharmacokinetic profile against that of standard β-alanine. Rodent models, particularly rats and mice, are commonly used for these initial in vivo assessments due to their well-characterized physiology and the availability of established research protocols.[5]

Ethical Considerations: The 3Rs Principle

All animal studies must be conducted in strict adherence to ethical guidelines, embracing the principles of the 3Rs: Replacement, Reduction, and Refinement .[6][7][8] Protocols should be designed to use the minimum number of animals necessary to obtain statistically significant data, and all procedures must be refined to minimize any potential pain or distress.[5][6]

Experimental Workflow

The following diagram outlines a comprehensive workflow for a comparative pharmacokinetic study of this compound versus β-alanine.

Caption: Workflow for a comparative pharmacokinetic study.

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for the key phases of the pharmacokinetic study.

Formulation and Administration

The choice of vehicle and administration route is critical for obtaining reliable data.

-

Vehicle Selection: For oral administration, an aqueous vehicle such as sterile water or 0.5% methylcellulose is often suitable for water-soluble compounds like this compound. For intravenous (IV) administration, sterile saline is the standard. All formulations must be prepared under aseptic conditions.

-

Oral Administration (Gavage):

-

Animal Preparation: Fast the animals overnight (with free access to water) to minimize food-drug interactions.

-

Dose Calculation: Accurately weigh each animal to calculate the precise dose volume. A typical oral gavage volume for rats is 5-10 mL/kg.[9]

-

Procedure: Gently restrain the rat. Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.[10][11] Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it into the esophagus.[11] Administer the dose slowly over 2-3 seconds.[12]

-

-

Intravenous Administration (Bolus Injection):

-

Animal Preparation: Anesthetize the animal if required by the approved protocol. Warming the animal can help dilate the tail veins.

-

Dose Calculation: The maximum bolus IV injection volume for a mouse is typically 5 mL/kg.[13][14]

-

Procedure: Place the mouse in a restrainer. Swab the lateral tail vein with 70% ethanol. Using a 27-30 gauge needle, insert it into the vein at a shallow angle.[13] Inject the dose as a slow bolus and apply gentle pressure to the injection site upon needle withdrawal.

-

Blood Sample Collection

Serial blood sampling from the same animal reduces inter-animal variability.

-

Sampling Sites: Common sites in rats include the tail vein, saphenous vein, or submandibular vein.

-

Time Points: Collect blood at predefined time points to capture the absorption, distribution, and elimination phases. A typical schedule for an oral study would be: 0 (pre-dose), 15, 30, 60, 120, 240, and 480 minutes post-dose.

-

Procedure:

-

Anesthetize the animal if necessary.

-

Puncture the selected vein with a sterile lancet or needle.

-

Collect approximately 100-200 µL of blood into an anticoagulant-coated tube (e.g., EDTA).

-

Apply gentle pressure to the site to stop the bleeding.

-

-

Sample Processing: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like β-alanine in biological matrices due to its high sensitivity and specificity.[15][16][17]

-

Sample Preparation: Perform a protein precipitation step by adding a solvent like acetonitrile to the plasma samples to remove proteins that can interfere with the analysis.

-

Chromatographic Separation: Use a suitable HPLC column (e.g., a C18 column) to separate β-alanine from other plasma components.[15]

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive detection of β-alanine.

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, and stability.[18]

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Key Pharmacokinetic Parameters

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |

| Tmax | Time to reach Cmax | Reflects the rate of absorption. |

| AUC | Area Under the plasma concentration-time Curve | Represents the total systemic exposure to the drug. |

| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by half. |

| F (%) | Absolute Bioavailability | The fraction of the administered dose that reaches the systemic circulation. |

Absolute bioavailability (F) is calculated as: (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Distribution, Metabolism, and Excretion (DME)

Beyond plasma pharmacokinetics, understanding the tissue distribution and elimination pathways of this compound is crucial.

Tissue Distribution

To assess how this compound distributes into different tissues, a terminal study is required.

-

Protocol:

-

Administer a single dose of this compound to a group of animals.

-

At a predetermined time point (e.g., Tmax), euthanize the animals.

-

Harvest key tissues such as the brain, liver, kidneys, and skeletal muscle.[19][20][21]

-

Homogenize the tissues and analyze the concentration of β-alanine using a validated LC-MS/MS method.

-

Metabolism and Excretion

The primary metabolic fate of β-alanine involves its incorporation into carnosine or its degradation.[1] To investigate the excretion pathways:

-

Protocol:

Conclusion: Synthesizing the Evidence for Future Development

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic and bioavailability assessment of this compound in animal models. By meticulously following these protocols and grounding the experimental design in a strong mechanistic rationale, researchers can generate high-quality, reliable data. This information is indispensable for understanding the in vivo behavior of this promising compound, making informed decisions in the drug development process, and ultimately, unlocking its full therapeutic potential. The emphasis on ethical conduct and scientific rigor at every stage ensures that the data generated is not only robust but also obtained with the utmost respect for the animal models that are integral to biomedical advancement.

References

-

Merino, M., Polache, A., Peris-Ribera, J. E., Moreno-Dalmau, J., & Plá-Delfina, J. M. (1989). Absorption kinetics of beta-alanine as model compound in rat small intestine. Biochimica et Biophysica Acta (BBA) - Biomembranes, 986(1), 1–7. [Link]

-

Stellingwerff, T., Decombaz, J., Harris, R. C., & Boesch, C. (2012). Optimizing human in vivo dosing and delivery of β-alanine supplements for muscle carnosine synthesis. Amino Acids, 43(1), 57–65. [Link]

-

Dolan, E., et al. (2019). A Systematic Risk Assessment and Meta-Analysis on the Use of Oral β-Alanine Supplementation. Advances in Nutrition, 10(3), 452-463. [Link]

-

Tashko, G., et al. (2019). A Tissue Retrieval and Postharvest Processing Regimen for Rodent Reproductive Tissues Compatible with Long-Term Storage on the International Space Station and Postflight Biospecimen Sharing Program. Gravitational and Space Research, 7(1), 1-13. [Link]

-

Thwaites, D. T., et al. (2005). Na+ and pH dependence of proline and beta-alanine absorption in rat small intestine. Acta Physiologica Scandinavica, 184(3), 221-231. [Link]

-

Wang, Y., et al. (2025). Development and Validation of an HPLC-MS/MS Method for Determining I-BET151 in Rat Plasma and Its application to Pharmacokinetic Studies. Drug Design, Development and Therapy, 19, 8679-8688. [Link]

-

European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]

-

NC3Rs. (2019). Responsibility in the use of animals in bioscience research. [Link]

-

Chi, V., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(16), e1205. [Link]

-

Frandsen, H., & Rasmussen, S. (2004). Identification of metabolites in urine and feces from rats dosed with the heterocyclic amine, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeA alpha C). Drug Metabolism and Disposition, 32(6), 661-666. [Link]

-

Virginia Tech. (2017). SOP: Oral Gavage in the Rat. [Link]

-

UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. [Link]

-

Kiani, A. K., et al. (2022). Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene, 63(2 Suppl 3), E255–E266. [Link]

-

Wang, Y., et al. (2025). Development and Validation of an HPLC-MS/MS Method for Determining I-BET151 in Rat Plasma and Its application to Pharmacokinetic. Drug Design, Development and Therapy, 19, 8679-8688. [Link]

-

Dickerson, F. W. (1964). Apparatus for collecting faeces and urine from rats in metabolic experiments. Journal of Clinical Pathology, 17(1), 96-97. [Link]

-

U.S. Food and Drug Administration. (2014). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]

-

Stellingwerff, T., et al. (2012). Optimizing human in vivo dosing and delivery of β-alanine supplements for muscle carnosine synthesis. Amino Acids, 43(1), 57-65. [Link]

-

Uchida, S., et al. (1996). Sodium and chloride ion-dependent transport of beta-alanine across the blood-brain barrier. Journal of Neurochemistry, 67(1), 330-337. [Link]

-

Martin, A. L., et al. (2018). Voluntary oral dosing for precise experimental compound delivery in adult rats. Journal of Neuroscience Methods, 307, 139-145. [Link]

-

Sable Systems International. (2013). Combining a metabolic cage (with urine and feces collection) and respirometry: It's easy! [Link]

-

Huerta, O. J., et al. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. Pharmaceutics, 13(9), 1517. [Link]

-

Paixão, P., et al. (2017). Bioequivalence Requirements in the European Union: Critical Discussion. Frontiers in Pharmacology, 8, 679. [Link]

-

Han, T. (2023). Mouse tissue collection. protocols.io. [Link]

-

Sawicki, T., et al. (2017). Using the SPE and Micro-HPLC-MS/MS Method for the Analysis of Betalains in Rat Plasma after Red Beet Administration. Molecules, 22(12), 2137. [Link]

-

University of Arizona. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. [Link]

-

European Medicines Agency. (2025). Ethical use of animals in medicine testing. [Link]

-

Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. [Link]

-

Animalab. (n.d.). Metabolic Cages, basic model, to separate rodent's urine & feces. [Link]

-

N.A. (n.d.). Tissue Harvest Protocol. [Link]

-

Sawicki, T., et al. (2017). Using the SPE and Micro-HPLC-MS/MS Method for the Analysis of Betalains in Rat Plasma after Red Beet Administration. Molecules, 22(12), 2137. [Link]

-

UBC Animal Care Services. (n.d.). TECH 09b -Oral Gavage in Adult Rats. [Link]

-

Smith-Ryan, A. E., et al. (2016). Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. Journal of Exercise Nutrition & Biochemistry, 20(2), 34-41. [Link]

-

Lahav CRO. (n.d.). Ethical conduct in animal experimentation and why is this important. [Link]

-

Stellingwerff, T., et al. (2012). Optimizing human in vivo dosing and delivery of beta-alanine supplements. Amino Acids, 43(1), 57-65. [Link]

-

UQBR. (n.d.). LAB_021 Oral Gavage in Mice and Rats. [Link]

-

Pritchett-Corning, K. R. (2015). Diagnostic Necropsy and Tissue Harvest in Rodents. JoVE (Journal of Visualized Experiments), (102), e53065. [Link]

-

Research & Innovation Office. (n.d.). IACUC Routes of Administration Guidelines. [Link]

-

Odintsova, E. S., et al. (2018). Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus). Journal of the American Association for Laboratory Animal Science, 57(6), 681-689. [Link]

-

National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. (2011). Guide for the Care and Use of Laboratory Animals: Eighth Edition. National Academies Press (US). [Link]

-

Al-Khelaifi, F., et al. (2023). Untargeted Metabolomic and Lipidomic Profiling Reveals Distinct Biochemical Patterns in Treated Biotinidase Deficiency. Metabolites, 13(5), 633. [Link]

-

Sips, H. J., et al. (1981). Sodium-gradient-stimulated transport of l-alanine by plasma-membrane vesicles isolated from liver parenchymal cells of fed and starved rats. Crucial role of the adrenal glucocorticoids. Biochemical Journal, 194(3), 889-899. [Link]

-

Li, Y., et al. (2019). A validated HPLC—MS/MS method for the quantification of supinoxin in rat plasma and its application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 174, 469-474. [Link]

-

Golubeva, Y. G., & Kaufmann, W. K. (2012). Collection and Preparation of Rodent Tissue Samples for Histopathological and Molecular Studies in Carcinogenesis. Methods in Molecular Biology, 949, 427-446. [Link]

-

Samson, M., & Fehlmann, M. (1982). Amino acid-dependent sodium transport in plasma membrane vesicles from rat liver. Biochimica et Biophysica Acta (BBA) - Biomembranes, 687(2), 340-344. [Link]

-

Samson, M., & Fehlmann, M. (1982). Heterogeneous distribution of the sodium-dependent alanine transport activity in the rat hepatocyte plasma membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 687(2), 340-344. [Link]

-

U.S. Food and Drug Administration. (2021). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. [Link]

-

Davit, B. M., et al. (2013). International Guidelines for Bioequivalence of Systemically Available Orally Administered Generic Drug Products: A Survey of Similarities and Differences. The AAPS Journal, 15(4), 974-990. [Link]

Sources

- 1. β-Alanine in Cell Culture [sigmaaldrich.com]

- 2. madbarn.com [madbarn.com]

- 3. researchgate.net [researchgate.net]

- 4. Na+ and pH dependence of proline and beta-alanine absorption in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nc3rs.org.uk [nc3rs.org.uk]

- 7. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Ethical conduct in animal experimentation and why is this important – Lahav CRO [lahavcro.com]

- 9. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 10. ouv.vt.edu [ouv.vt.edu]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. animalcare.ubc.ca [animalcare.ubc.ca]

- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 15. Development and Validation of an HPLC-MS/MS Method for Determining I-BET151 in Rat Plasma and Its application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. Using the SPE and Micro-HPLC-MS/MS Method for the Analysis of Betalains in Rat Plasma after Red Beet Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ema.europa.eu [ema.europa.eu]

- 19. A Tissue Retrieval and Postharvest Processing Regimen for Rodent Reproductive Tissues Compatible with Long-Term Storage on the International Space Station and Postflight Biospecimen Sharing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 20. surgery.pitt.edu [surgery.pitt.edu]

- 21. Video: Diagnostic Necropsy and Tissue Harvest in Rodents [jove.com]

- 22. Identification of metabolites in urine and feces from rats dosed with the heterocyclic amine, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeA alpha C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Combining a metabolic cage (with urine and feces collection) and respirometry: It's easy! - Sable Systems International [sablesys.com]

- 25. animalab.eu [animalab.eu]

- 26. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Sodium β-Alaninate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Sodium β-alaninate, the sodium salt of the naturally occurring beta-amino acid β-alanine, serves as a crucial intermediate in various chemical syntheses. Despite its utility, a comprehensive understanding of its solid-state properties, specifically its crystal structure and polymorphic behavior, remains conspicuously absent from publicly accessible scientific literature and crystallographic databases. This guide addresses this knowledge gap by providing a framework for the investigation of sodium β-alaninate's solid-state chemistry. While definitive crystallographic data for sodium β-alaninate is not available, this document outlines the imperative for such studies, details the established methodologies for crystal structure determination and polymorphism screening, and presents the known synthetic routes. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary scientific rationale and practical protocols to explore and characterize the solid-state landscape of this compound.

Introduction: The Significance of Solid-State Characterization

In the pharmaceutical and materials science sectors, the solid-state form of a compound is of paramount importance. Different crystalline arrangements, or polymorphs, of the same chemical entity can exhibit disparate physicochemical properties, including solubility, dissolution rate, stability, hygroscopicity, and mechanical behavior. For active pharmaceutical ingredients (APIs), these differences can profoundly impact bioavailability, manufacturability, and shelf-life. Therefore, a thorough investigation of the crystal structure and potential for polymorphism is a critical and regulatory-expected step in drug development.[1][2]